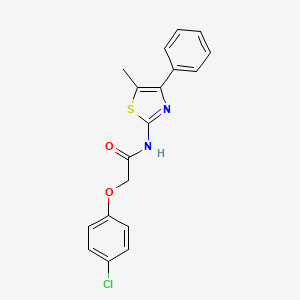![molecular formula C21H22BrClN2O6 B4890331 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate, also known as BPP, is a chemical compound that has been extensively studied in the field of neuroscience. This compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis method is well-documented, making it readily available for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate. One area of research could focus on the development of more selective and potent compounds that target specific receptors in the brain. Another area of research could focus on the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, which could improve its bioavailability and reduce its toxicity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate involves the reaction of 1-(4-bromophenoxy)acetyl chloride with 4-(2-chlorobenzyl)piperazine in the presence of a base, such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. The synthesis of this compound has been well-documented in the literature and has been shown to yield high purity and high yield.
Applications De Recherche Scientifique
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been extensively studied in the field of neuroscience for its potential therapeutic effects in the treatment of various neurological disorders. Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2.C2H2O4/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSIRHXZIRNAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)



![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)




![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)